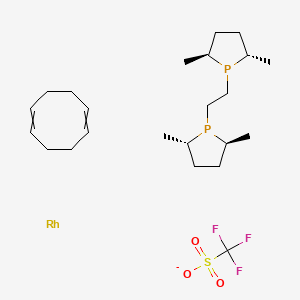
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral ligand complex used in various enantioselective catalytic reactions. This compound is known for its electron-rich C2 symmetric bis(phospholane) ligand, which makes it highly efficient in asymmetric hydrogenation reactions .
Métodos De Preparación
The synthesis of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to rhodium. The synthetic route typically includes the following steps:
Ligand Synthesis: The chiral ligand, 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane, is synthesized through a series of reactions involving phosphine precursors.
Complex Formation: The ligand is then coordinated to rhodium in the presence of cyclooctadiene and trifluoromethanesulfonate to form the final complex.
Análisis De Reacciones Químicas
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzed by ruthenium.
Hydrogenation: It is widely used in stereoselective hydrogenation reactions of dehydroamino acid esters and macrocyclic peptideomimetics.
Substitution: The complex can also undergo substitution reactions, where ligands are replaced by other molecules.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, ruthenium catalysts for oxidation, and various organic solvents. The major products formed from these reactions are often enantioselective hydrogenation products, such as (S)-2-quinolylalanine .
Aplicaciones Científicas De Investigación
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, such as amino acids and peptideomimetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to the rhodium center, which facilitates enantioselective catalytic reactions. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the formation of rhodium-hydride intermediates, which then transfer hydrogen to the substrate, resulting in the desired enantioselective product .
Comparación Con Compuestos Similares
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This compound has a similar structure but with ethyl groups instead of methyl groups, which can affect its catalytic properties.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound has phenyl groups instead of methyl groups, which can influence its reactivity and selectivity.
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This is the enantiomer of the original compound, with (R,R) configuration instead of (S,S), which can lead to different enantioselective outcomes.
These comparisons highlight the uniqueness of this compound in terms of its specific chiral ligand and its applications in enantioselective catalysis.
Propiedades
Fórmula molecular |
C23H40F3O3P2RhS- |
|---|---|
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t11-,12-,13-,14-;;;/m0.../s1 |
Clave InChI |
LQQSHTWLDKZMBA-FZUZUFHQSA-M |
SMILES isomérico |
C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
SMILES canónico |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
![N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B12448354.png)
![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
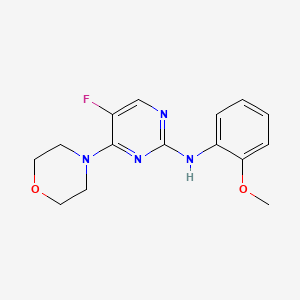
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
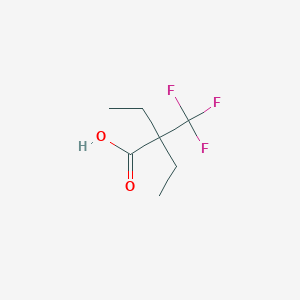
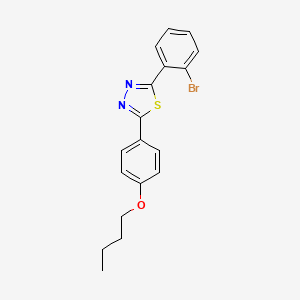
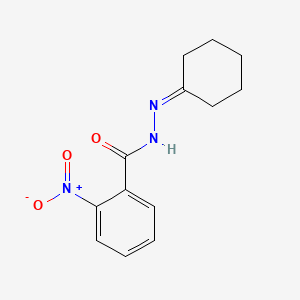



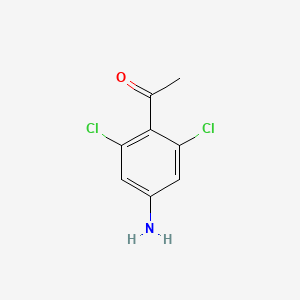
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
